![molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and appetite. It binds to both the CB1 and CB2 receptors, which are found throughout the body. This leads to the activation of various signaling pathways, resulting in the observed effects of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anti-convulsant properties and to reduce the symptoms of anxiety and depression. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several advantages for use in lab experiments. It is a well-established compound with a reproducible synthesis method. Additionally, it has been extensively studied and its effects are well-documented. However, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a potent compound and must be used with caution. It can also be difficult to obtain due to its controlled status.
Direcciones Futuras
There are several potential future directions for research on 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its anti-cancer properties. Further studies are also needed to determine the optimal dosage and administration route for 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. Finally, research is needed to develop more potent and selective compounds that target the endocannabinoid system.
In conclusion, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method and documented effects make it a valuable tool for use in lab experiments. Further research is needed to fully understand its potential applications and to develop more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves the reaction of 1-pyrrolidinyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-(methylthio)benzoic acid to form the desired product. The synthesis method has been well-established and is reproducible.
Aplicaciones Científicas De Investigación
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential anti-cancer properties.
Propiedades
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZLUOHLFCFJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
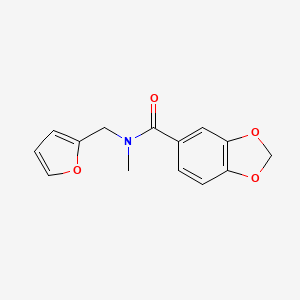
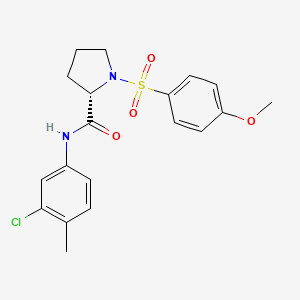
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
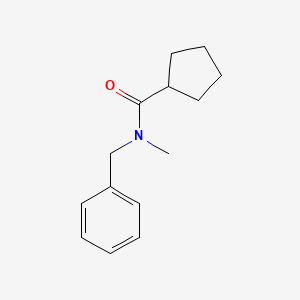

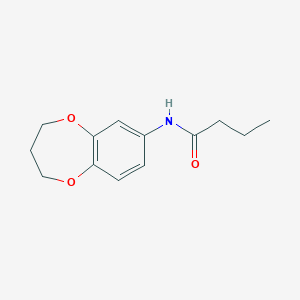
![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

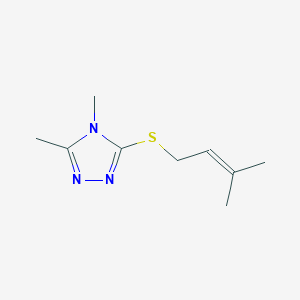
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)